
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride is a chiral amino acid derivative. This compound is notable for its structural complexity and potential applications in various fields such as medicinal chemistry and biochemistry. The presence of both amino and dimethylamino groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-(dimethylamino)benzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding amino acid through a series of reactions, including reductive amination and subsequent hydrolysis.
Chiral Resolution: The racemic mixture of the amino acid is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free amino acid into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to ensure high yield and purity.
Purification: Employing large-scale chromatography and crystallization techniques to obtain the desired enantiomer in high purity.
Quality Control: Implementing rigorous quality control measures, including NMR, HPLC, and mass spectrometry, to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biochemistry: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(Dimethylamino)phenylalanine: A structurally related amino acid with similar functional groups.
3-(4-(Dimethylamino)phenyl)propanoic acid: A non-chiral analog with similar chemical reactivity.
Uniqueness
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of chiral drugs and in the study of stereochemistry in biological systems.
Propiedades
Fórmula molecular |
C11H18Cl2N2O2 |
|---|---|
Peso molecular |
281.18 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-13(2)9-5-3-8(4-6-9)10(12)7-11(14)15;;/h3-6,10H,7,12H2,1-2H3,(H,14,15);2*1H/t10-;;/m0../s1 |
Clave InChI |
PIMXAOWCQWTJNX-XRIOVQLTSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl.Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


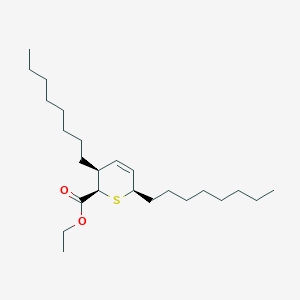
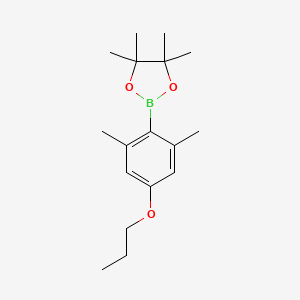
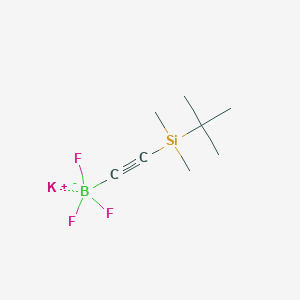
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)



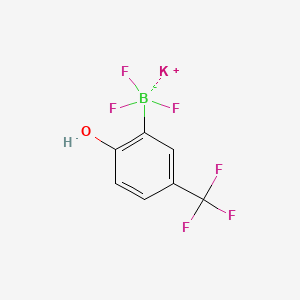
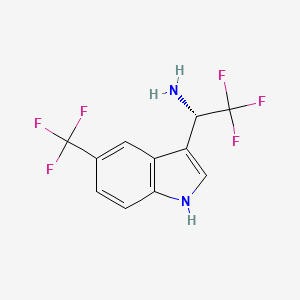

![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
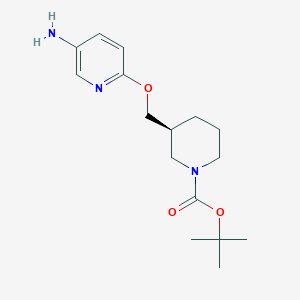
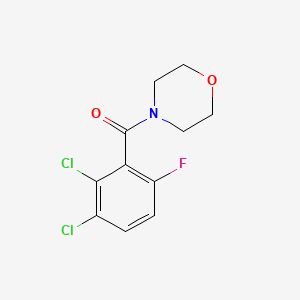
![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
